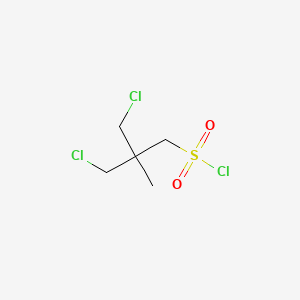
1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene
Vue d'ensemble
Description
1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of an ethanesulfonyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene can be synthesized through a multi-step process involving the introduction of the ethanesulfonyl, nitro, and trifluoromethyl groups onto a benzene ring. One common method involves the nitration of 1-(ethanesulfonyl)-2-(trifluoromethyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and continuous flow reactors to enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
- Reduction of the nitro group yields 1-(ethanesulfonyl)-4-amino-2-(trifluoromethyl)benzene.
- Substitution reactions can yield various derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-(ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
1-(Ethanesulfonyl)-4-nitrobenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(Ethanesulfonyl)-2-(trifluoromethyl)benzene:
Uniqueness: 1-(Ethanesulfonyl)-4-nitro-2-(trifluoromethyl)benzene is unique due to the combination of the ethanesulfonyl, nitro, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it valuable for various applications .
Propriétés
IUPAC Name |
1-ethylsulfonyl-4-nitro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO4S/c1-2-18(16,17)8-4-3-6(13(14)15)5-7(8)9(10,11)12/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIJSHXMSSLUTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1430674.png)

![(3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1430678.png)

![4-Chloro-2-cyclobutylpyrazolo[1,5-a]pyrazine](/img/structure/B1430680.png)
![2-methyl-4-[(2R)-pyrrolidin-2-yl]-1,3-thiazole](/img/structure/B1430681.png)




![1-{[(2-Phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}ethan-1-one](/img/structure/B1430688.png)
![Methyl 2-amino-2-[2-(trifluoromethoxy)phenyl]acetate hydrochloride](/img/structure/B1430689.png)
